Epismilagenin

Description

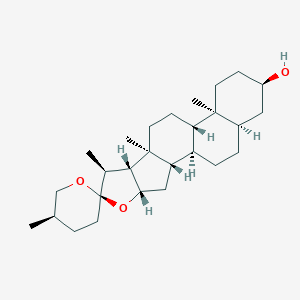

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-SGKIHABASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16653-88-6 | |

| Record name | Epismilagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Phytochemistry of Epismilagenin

Natural Occurrence in Botanical Species

Epismilagenin has been detected in a range of plants, frequently in connection with incidents of photosensitization in livestock. The compound is typically not a primary saponin (B1150181) in the plant itself but is rather formed through the metabolic processes of ruminant animals that consume these plants. The following subsections detail the occurrence of this compound in specific plant species.

Tribulus terrestris

Tribulus terrestris, commonly known as puncture vine, is a plant that contains a variety of steroidal saponins (B1172615). tandfonline.com The primary saponins found in this species are derivatives of diosgenin (B1670711) and yamogenin (B1678165). tandfonline.comresearchgate.net When ruminants, particularly sheep, ingest T. terrestris, these primary saponins are metabolized in the rumen. researchgate.net This metabolic process leads to the formation of this compound and episarsasapogenin (B1253376). tandfonline.comresearchgate.net

These metabolites can then lead to a condition known as geeldikkop, or "yellow thick head," a form of hepatogenous photosensitization. researchgate.net Research has shown that the biliary crystals that form in affected animals, causing bile duct obstruction, are composed of the calcium salts of the β-D-glucuronides of this compound and episarsasapogenin. tandfonline.comthieme-connect.comhilarispublisher.com While this compound itself is found in the plant, it is the metabolic conversion of other saponins that leads to its significant accumulation in affected animals. hilarispublisher.com

Table 1: Key Saponin-Related Compounds in Tribulus terrestris and Ruminant Metabolism

| Compound | Type | Role |

| Diosgenin | Steroidal Sapogenin | Primary saponin in the plant; precursor to this compound. |

| Yamogenin | Steroidal Sapogenin | Primary saponin in the plant; precursor to Episarsasapogenin. |

| This compound | Steroidal Sapogenin | Metabolite formed in ruminants; a major component of biliary crystals. researchgate.nethilarispublisher.com |

| Episarsasapogenin | Steroidal Sapogenin | Metabolite formed in ruminants; a component of biliary crystals. researchgate.nethilarispublisher.com |

Narthecium ossifragum

Narthecium ossifragum, or bog asphodel, is another plant linked to photosensitization in livestock, specifically a condition in lambs known as alveld. ajol.infoacs.org The plant's toxicity is associated with its steroidal saponin content. acs.org The primary sapogenins in N. ossifragum are sarsasapogenin (B1680783) and smilagenin (B1681833). acs.orgresearchgate.net

Similar to the metabolic pathway observed with Tribulus terrestris, the ingestion of N. ossifragum by sheep leads to the conversion of these primary sapogenins in the rumen. researchgate.net Sarsasapogenin and smilagenin are metabolized into episarsasapogenin and this compound, respectively. researchgate.net The characteristic biliary crystals found in lambs suffering from alveld are composed of the insoluble salts of episarsasapogenin and this compound β-D-glucuronides. researchgate.nethilarispublisher.comajol.infonih.gov

Panicum miliaceum

Commonly known as proso millet, Panicum miliaceum has been implicated in cases of hepatogenous photosensitization in ruminants. ijsr.netthieme-connect.com The toxic effects are linked to the presence of steroidal saponins within the plant. thieme-connect.com Phytochemical analysis of P. miliaceum has revealed that it contains a mixture of diosgenin and yamogenin as its primary sapogenins. nih.govijsr.net

The ingestion of this plant by animals leads to the formation of this compound and episarsasapogenin glucuronides. The accumulation of these compounds as insoluble calcium salts in the liver and bile ducts is a characteristic feature of the resulting photosensitization. ijsr.net

Panicum dichotomiflorum

Panicum dichotomiflorum, or fall panicum, is recognized for causing hepatotoxicosis in various grazing animals, including sheep, goats, and horses. researchgate.netresearchgate.net Research has directly identified this compound in affected animals. The steroidal sapogenin this compound was isolated from the bile of sheep that had developed toxicosis from grazing on P. dichotomiflorum. researchgate.net

Further investigations have confirmed that the crystalline structures that obstruct the bile ducts in these animals are calcium salts of this compound glucuronide. This provides a direct link between the ingestion of the plant and the pathological presence of this compound.

Brachiaria spp.

Several species within the Brachiaria genus, often used as pasture grasses, are associated with causing hepatogenous photosensitization in ruminants. The primary steroidal saponins identified in Brachiaria species are protodioscin (B192190) and dioscin (B1662501).

When ruminants consume these grasses, the saponins are hydrolyzed in the rumen, leading to the production of diosgenin. This diosgenin then serves as a precursor for further metabolic conversion. Studies have identified this compound and episarsasapogenin in the rumen contents of sheep that have grazed on Brachiaria decumbens.

Table 2: Saponin Profile and Metabolites in Brachiaria spp.

| Compound | Botanical Source | Finding |

| Protodioscin | Brachiaria spp. | Main steroidal saponin in the plant. |

| Dioscin | Brachiaria spp. | Main steroidal saponin in the plant. |

| Diosgenin | Brachiaria spp. | Product of protodioscin and dioscin hydrolysis in the rumen. |

| This compound | Brachiaria decumbens | Identified in the rumen contents of grazing sheep. |

| Episarsasapogenin | Brachiaria decumbens | Identified in the rumen contents of grazing sheep. |

Dioscorea bulbifera

Dioscorea bulbifera, commonly known as the air potato, is a species of yam. Phytochemical investigations of this plant have revealed the presence of a variety of compounds, including steroidal saponins. While diosgenin is a well-known constituent of the Dioscorea genus, more specific analyses have been conducted. researchgate.net One review of the phytochemicals in D. bulbifera has explicitly listed this compound as being present in the corm of the plant. ajol.info Another study focusing on the related species, Dioscorea deltoidea, also identified this compound in its rhizomes.

Yucca schidigera

Yucca schidigera, a plant native to the deserts of the southwestern United States and Mexico, is a significant source of steroidal saponins. researchgate.netscispace.com While the primary saponins in this plant are glycosides of sarsasapogenin and smilagenin, this compound emerges as a key metabolic byproduct. researchgate.net In ruminant animals that consume Yucca schidigera, the saponins undergo hydrolysis and subsequent epimerization in the rumen, leading to the formation of this compound. researchgate.netcambridge.orgcambridge.org This transformation involves the conversion of diosgenin, another sapogenin, into this compound. researchgate.net The presence of this compound is therefore a strong indicator of the consumption of Yucca species by these animals. researchgate.net

Other Relevant Plant Sources

Beyond Yucca schidigera, this compound and its parent compounds are found in a variety of other plants. It has been identified in species within the Agavaceae and Liliaceae families. ontosight.ai For instance, this compound is a known constituent of Dioscorea species, where it co-occurs with other sapogenins like diosgenin and smilagenin. slideshare.netslideshare.netslideshare.net Plants such as Trigonella foenum-graecum (fenugreek) also contain related sapogenins. nih.gov The compound has also been isolated from Allium porrum (leek). acs.org The degradation of saponins from Narthecium ossifragum also yields this compound. cambridge.org

Phytochemical Context within Saponin and Sapogenin Classes

This compound is classified as a steroidal sapogenin, which is the aglycone (non-sugar) portion of a saponin. ontosight.aimdpi.com Saponins are glycosides, meaning they consist of a sapogenin linked to one or more sugar chains. nih.gov These compounds are characterized by their soap-like foaming properties in water. scispace.com

This compound belongs to the spirostan (B1235563) group of steroids, featuring a distinctive spiroketal side chain. ontosight.aimdpi.com Its chemical structure is (3α,5β,25R)-spirostan-3-ol. ontosight.ai The stereochemistry, particularly the 3α-hydroxy group and the 5β-configuration, is a defining feature that distinguishes it from other sapogenins like its epimer, smilagenin, which has a 3β-hydroxy group. researchgate.net The formation of this compound often occurs through the epimerization of other sapogenins, a process that can happen in the digestive tracts of ruminants. cambridge.orgresearchgate.net

Advanced Extraction and Isolation Methodologies

The extraction and purification of this compound are intricate processes, often targeting its parent saponins first, followed by hydrolysis to yield the sapogenin.

Techniques for Saponins and Sapogenins

The initial step in obtaining this compound from plant material typically involves the extraction of the parent saponins. mdpi.com Solvent extraction is a common method, using solvents like ethanol (B145695) or methanol (B129727). slideshare.netpreprints.org Modern techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction are also employed to improve efficiency. slideshare.netpreprints.org

Once the saponin extract is obtained, acid hydrolysis is used to cleave the sugar moieties, releasing the sapogenin, this compound. slideshare.netslideshare.net This is a critical step that breaks the glycosidic bonds. slideshare.net Following hydrolysis, the sapogenins are then extracted from the aqueous solution using an organic solvent. preprints.org

Optimization of Extraction Parameters

To maximize the yield of this compound or its precursor saponins, the optimization of extraction parameters is crucial. Key variables include the choice of solvent, extraction time, temperature, and the physical state of the plant material. mdpi.comscielo.br For instance, the use of a mixture of ethanol and water can be more effective than either solvent alone for certain phytochemicals. researchgate.net Response surface methodology (RSM) is a statistical approach often used to determine the optimal combination of these parameters for the highest extraction efficiency. mdpi.comscielo.br The particle size of the powdered plant material can also significantly influence the extraction yield. mdpi.com

Isolation and Purification Strategies

After the initial extraction and hydrolysis, a mixture of sapogenins is often obtained. Isolating and purifying this compound from this mixture requires further chromatographic techniques. ontosight.ai Column chromatography is a fundamental method used for the separation of these compounds. mdpi.com

High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are advanced methods that offer high resolution for the purification of individual sapogenins. nih.gov Fractional crystallization can also be a useful technique for purifying the isolated compound. slideshare.net The final identification and structural confirmation of the purified this compound are typically carried out using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). ontosight.aiacs.org

Interactive Data Table: Plant Sources of this compound and Related Sapogenins

| Plant Species | Family | Relevant Compounds | Reference(s) |

| Yucca schidigera | Agavaceae | Sarsasapogenin, Smilagenin (precursors to this compound) | researchgate.netscispace.com |

| Dioscorea spp. | Dioscoreaceae | Diosgenin, Smilagenin, this compound | slideshare.netslideshare.netslideshare.net |

| Allium porrum | Amaryllidaceae | This compound | acs.org |

| Narthecium ossifragum | Nartheciaceae | Sarsasapogenin, Smilagenin (precursors to this compound) | cambridge.org |

| Trigonella foenum-graecum | Fabaceae | Diosgenin, Smilagenin | nih.gov |

Analytical Chemistry Approaches for Identification and Quantification

The structural elucidation and quantification of this compound rely on a combination of advanced spectrometric and chromatographic methods. These techniques are often used in conjunction to provide comprehensive and confirmatory analysis, particularly when dealing with complex biological or plant-based samples.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. It is frequently coupled with a chromatographic system for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method for the analysis of this compound, often after a derivatization step to increase its volatility. For instance, acetylated this compound can be analyzed by GC-MS. nih.gov The mass spectrum of this compound acetate (B1210297) shows characteristic fragment ions that are used for its identification. nih.gov In studies of ovine metabolism, GC-MS has been instrumental in identifying this compound as a metabolite of diosgenin in gut contents and bile. pensoft.net Similarly, GC-MS analysis of lipids from a Pleistocene ground sloth coprolite identified this compound as the dominant sapogenin, suggesting the animal's diet included plants from the Yucca and Agave genera. dntb.gov.ua

Other MS techniques used for this compound analysis include Electron Impact Mass Spectrometry (EIMS) and Liquid Surface-assisted Ionization Mass Spectrometry (LSIMS). EIMS has been used to identify this compound in the rumen contents of sheep that grazed on Brachiaria decumbens. google.com LSIMS has been applied to the analysis of biliary crystals, helping to identify this compound-β-D-glucuronide.

Table 1: Key Mass Spectrometry Findings for this compound Analysis

| Technique | Sample Matrix | Key Findings/Observations | Reference |

|---|---|---|---|

| GC-MS | Biliary Crystal Hydrolysate (as acetate derivative) | Identical relative intensities of ions at m/z 255, 269, 284, 315, 329, 344, and 458 compared to this compound acetate standard. | nih.gov |

| GC-MS | Ground Sloth Coprolite | Revealed a dominant spiroketal sapogenin component identified as this compound. | dntb.gov.ua |

| GC-MS | Ovine Gut Contents and Bile | Identified this compound as a metabolite of diosgenin. | pensoft.net |

| EIMS | Sheep Rumen Contents | Used for the identification of this compound. | google.com |

| LSIMS | Biliary Crystals | Aided in the identification of the calcium salt of this compound-β-D-glucuronide. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the molecule's carbon skeleton and the stereochemistry of its hydrogen atoms. researchgate.net

NMR has been used to confirm the identity of this compound in various contexts. In studies of cholangiopathy in sheep, the ¹H and ¹³C NMR resonances of the major compound found in biliary crystals corresponded to those of this compound β-D-glucuronide. nih.gov The full assignment of the ¹³C NMR spectrum has been achieved, confirming the structure by comparison with model compounds. Researchers have used ¹H and ¹³C NMR to identify this compound and its isomer, episarsasapogenin, in the rumen contents of sheep, distinguishing them from other sapogenins. google.com NMR spectroscopy, in conjunction with MS, was also crucial for identifying this compound in the analysis of ancient animal diets from coprolites. dntb.gov.ua

Table 2: Application of NMR Spectroscopy in this compound Identification

| NMR Type | Spectrometer Frequency | Sample Matrix | Purpose | Reference |

|---|---|---|---|---|

| ¹H and ¹³C NMR | 300.13 MHz (¹H), 75.47 MHz (¹³C) | Sheep Biliary Crystals | Confirmed the presence of this compound β-D-glucuronide and episarsasapogenin β-D-glucuronide. | nih.gov |

| ¹H and ¹³C NMR | Not specified | Sheep Rumen Contents | Identified this compound and episarsasapogenin. | google.com |

| ¹³C NMR | Not specified | Biliary Crystals | The spectrum was fully assigned to confirm the structure of this compound-β-D-glucuronide. | |

| NMR Spectroscopy | Not specified | Ground Sloth Coprolite | Used alongside GC-MS to identify the dominant sapogenin as this compound. | dntb.gov.ua |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from complex mixtures. The method typically employs a reversed-phase column, where this compound is separated based on its hydrophobicity.

Research on the separation of steroidal sapogenins has evaluated various HPLC conditions. One study utilized an Agilent 1100 series HPLC system with a refractive index detector. The separation of sapogenins like this compound was achieved using a mobile phase of 30:70 (v/v) water and acetonitrile (B52724) at a flow rate of 1.0 mL/min and a column temperature of 30°C. This study also explored the selectivity of different stationary phases, noting that while a diphenyl phase was effective for separating steroid epimers, an octadecasilyl-bonded silica (B1680970) (C18) phase was superior for epimer separations such as that between episarsasapogenin and this compound. In other applications, reversed-phase C18 columns have been used with a methanol and water (70:30) isocratic elution to analyze related saponin constituents. When coupled with detectors like mass spectrometry (HPLC-MS) or an evaporative light scattering detector (ELSD), HPLC provides a highly sensitive and specific method for both identification and quantification.

Table 3: Exemplary HPLC Conditions for Sapogenin Separation Including this compound

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Octadecasilyl-bonded silica (C18), Diphenyl, Biphenyl | |

| Mobile Phase | 30:70 (v/v) Water:Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Temperature | 30°C | |

| Detector | Refractive Index (RI) |

Other Chromatographic and Spectroscopic Methods

Besides the primary methods of MS, NMR, and HPLC, other techniques play a supporting role in the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the initial screening and separation of sapogenins. It has been employed to identify this compound in sheep rumen contents and bile. google.com Specific mobile phases, such as chloroform-methanol-water (10:5:1) and heptane-ethyl acetate (7:3), have been used for the separation of sapogenins on silica gel plates. nih.gov Visualization is typically achieved by spraying with anisaldehyde reagent. nih.gov

Infrared (IR) Spectroscopy has been used in conjunction with other methods, like TLC, to characterize sapogenins in plant extracts. google.com While not providing the detailed structural information of NMR, IR spectroscopy can confirm the presence of key functional groups within the molecule.

Table 4: Summary of Other Analytical Methods for this compound

| Technique | Application Details | Reference |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Used for identification in sheep rumen and bile; Mobile phases include chloroform-methanol-water (10:5:1) and heptane-ethyl acetate (7:3). | nih.govgoogle.com |

| Infrared (IR) Spectroscopy | Used with TLC for the analysis of sapogenins in plant samples. | google.com |

Biosynthesis and Biotransformation of Epismilagenin

Steroidal Saponin (B1150181) Biosynthetic Pathways in Plants

The creation of steroidal saponins (B1172615), the precursors to epismilagenin, begins in plants through intricate biosynthetic pathways. These pathways are responsible for producing a vast array of structurally diverse saponins. tandfonline.com The initial building blocks for these compounds are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comresearchgate.net

Mevalonate (MVA) Pathway

Located in the cytoplasm and mitochondria of plant cells, the mevalonate (MVA) pathway is a crucial route for the biosynthesis of isoprenoids, which are the precursors to steroidal saponins. mdpi.comnih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP), a key five-carbon building block. mdpi.com The MVA pathway is considered the primary route for the production of steroidal backbones in plants like Dioscorea composita. plos.org

Methylerythritol Phosphate (MEP) Pathway

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells. mdpi.comjustagriculture.in It utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as initial substrates to also generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comresearchgate.net While both the MVA and MEP pathways contribute to the pool of IPP and DMAPP, the MVA pathway is generally considered the major contributor to steroidal saponin biosynthesis. plos.orgresearchgate.net

Precursors and Enzymatic Steps

The biosynthesis of steroidal saponins from IPP and DMAPP involves a sequence of enzymatic reactions. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP). mdpi.com Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to form squalene. justagriculture.innih.gov

Following this, squalene epoxidase catalyzes the epoxidation of squalene to produce 2,3-oxidosqualene (B107256). justagriculture.innih.gov This molecule is a critical branch point. Triterpene cyclases , such as cycloartenol (B190886) synthase, then catalyze the cyclization of 2,3-oxidosqualene into various sterol skeletons, including cycloartenol, which is a precursor to cholesterol. tandfonline.commdpi.com

Finally, a series of modifications, including oxidation, hydroxylation, and glycosylation, are carried out on the sterol backbone. mdpi.comGlycosyltransferases are enzymes that attach sugar moieties to the sapogenin, forming the complete saponin molecule. nih.gov The specific enzymes involved in the later stages of converting cholesterol to diosgenin (B1670711), a direct precursor to this compound, are still under investigation. nih.gov

Metabolic Transformations in Biological Systems

Once ingested by animals, particularly ruminants, steroidal saponins from plants undergo significant transformations, leading to the formation of this compound and its conjugates.

Rumen Microbial Metabolism of Steroidal Saponins

In the rumen of animals like sheep, microorganisms play a pivotal role in the metabolism of steroidal saponins. nih.gov Saponins such as protodioscin (B192190) and dioscin (B1662501) are hydrolyzed by these microbes, which cleave off the sugar chains to release the aglycone, diosgenin. nih.govpreprints.org

This liberated diosgenin then undergoes further transformation within the rumen. It is reduced and epimerized to form this compound. nih.govnih.gov This process involves the saturation of a double bond and a change in the stereochemistry at a specific carbon atom. up.ac.za Studies have shown that the ruminal microflora can rapidly convert diosgenin into this compound. up.ac.za This metabolic conversion is a key step in the pathway that can lead to certain toxicities in grazing animals. redalyc.orgresearchgate.net

Hepatic Conjugation Processes

After its formation in the rumen and subsequent absorption, this compound is transported to the liver. Here, it undergoes conjugation, a process that increases its water solubility to facilitate excretion. nih.govpreprints.org The primary conjugation reaction for this compound is glucuronidation , where glucuronic acid is attached to the molecule by the action of glucuronosyltransferases. preprints.org The resulting compound, this compound β-D-glucuronide, can then be excreted in the bile. nih.govpreprints.org In some cases, these glucuronide conjugates can form insoluble salts, for example with calcium, which can precipitate in the bile canaliculi. preprints.orgsetur.fo

Mentioned Compounds

| Compound Name |

| Acetyl-CoA |

| Calcium |

| Cholesterol |

| Cycloartenol |

| Dimethylallyl diphosphate (DMAPP) |

| Dioscin |

| Diosgenin |

| This compound |

| This compound β-D-glucuronide |

| Farnesyl pyrophosphate (FPP) |

| Glucuronic acid |

| Glyceraldehyde-3-phosphate |

| Isopentenyl diphosphate (IPP) |

| Protodioscin |

| Pyruvate |

| Squalene |

| 2,3-Oxidosqualene |

| Yamogenin (B1678165) |

| Tigogenin (B51453) |

| Neotigogenin |

| Gitogenin |

| Neogitogenin |

| Episarsasapogenin (B1253376) |

| Smilagenin (B1681833) |

| Sarsasapogenin (B1680783) |

| Quillaic acid |

| Soyasapogenol B |

| β-amyrin |

| Saikosaponins |

| Ergosterol |

| Campesterol |

| Sitosterol |

| Lupeol |

| Lanosterol |

| Bacosides |

| Dichotomine |

| Saponin B |

| Phylloerythrin (B1203814) |

| Smilagenone (B1205523) |

| Tigogenone |

| Sarsasapogenone |

| Geranyl diphosphate (GPP) |

| Presqualene diphosphate (PSPP) |

| 1-deoxy-D-xylulose 5-phosphate (DXP) |

| Acetoacetyl Co-A |

| Mevalonate |

| Phosphomevalonate |

| Mevalonate-5-diphosphate |

| Trigonelline |

| Isosarsasapogenin |

| Neogitogenin |

| Neotigogenin |

| Gitogenin |

| Tigogenin |

| Yamogenin |

| Diosgenin |

| Smilagenin |

| Sarsasapogenin |

| This compound |

| Episarsasapogenin |

| Epitigogenin |

| Epineotigogenin |

| Enzyme Name |

| Squalene synthase |

| Squalene epoxidase |

| Triterpene cyclases |

| Glycosyltransferases |

| Cycloartenol synthase |

| Geranyl diphosphate synthase (GPS) |

| Farnesyl diphosphate synthase (FPS) |

| Isopentenyl diphosphate isomerase (IDI) |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) |

| Acetyl Co-A acetyltransferase (ACAT) |

| 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) |

| Mevalonate kinase (MVK) |

| Phosphomevalonate kinase (PMK) |

| Mevalonate-5-diphosphate decarboxylase (MVD) |

| β-amyrin synthase |

| Lanosterol synthase |

| Lupeol synthase |

| Cytochrome P450 monooxygenases (P450s) |

| Cellulose synthase superfamily-derived glycosyltransferase (CSyGT) |

| Acyltransferases |

| Malonyltransferases |

| Methyltransferases |

| Dammarenediol-II synthase (DS) |

| Lipoxygenase (LOX) |

| Allene oxide synthase (13-AOS) |

| Allene oxide cyclase |

| Oxophytodienoate reductase (OPR) |

| Sterol 14-demethylase (CYP51) |

| Delta 24-sterol reductase (DHCR24) |

| 7-dehydrocholesterol reductase (DHCR7) |

| Glucosidases |

| Farnesyl diphosphate synthase |

| Squalene epoxidase |

| Dammarenediol-II synthase |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) |

| Sapogenase |

| Neuraminidase |

| UDP-glycosyltransferases (UGTs) |

| Cytochrome P450s (CYPs) |

| Glucuronosyltransferases |

Phase II Metabolism of Related Sapogenins (e.g., sarsasapogenin, smilagenin)

The biotransformation of steroidal sapogenins like sarsasapogenin and its C-25 epimer, smilagenin, involves a series of metabolic conversions culminating in Phase II conjugation reactions. researchgate.netcabidigitallibrary.org These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. longdom.orgabdn.ac.uk Following Phase I metabolism, where sarsasapogenin and smilagenin are oxidized and reduced at the C-3 position to yield their corresponding epi-analogues (episarsasapogenin and this compound), these products undergo conjugation. researchgate.netnih.gov

The primary Phase II metabolic pathway identified for these epimerized sapogenins is glucuronidation. cabidigitallibrary.org This process involves the covalent attachment of a glucuronic acid moiety to the sapogenin, a reaction catalyzed by Uridine diphosphate Glucuronosyltransferase (UGT) enzymes. cabidigitallibrary.orglongdom.orgdrughunter.com In studies involving the ovine metabolism of saponins from plants such as Yucca schidigera and Tribulus terrestris, it was observed that this compound and episarsasapogenin are conjugated with D-glucuronic acid. cabidigitallibrary.orgup.ac.za These conjugated products, specifically this compound β-D-glucuronide and episarsasapogenin β-D-glucuronide, are then excreted into the bile. cabidigitallibrary.orgup.ac.za In cases of geeldikkop, a photosensitization disease in sheep, these glucuronide conjugates can precipitate in the bile ducts as insoluble calcium salts, forming biliary crystals. up.ac.za

While other Phase II reactions such as sulfation, catalyzed by sulfotransferases (SULTs), are known for saponins, particularly in marine organisms, glucuronidation is the specifically documented pathway for the metabolic clearance of this compound and episarsasapogenin in mammalian systems studied. longdom.orgdrughunter.commdpi.comoup.com The biotransformation of timosaponin BII, a glycoside of sarsasapogenin, has also been shown to yield sarsasapogenin glucuronide among its metabolites. nih.gov

| Phase I Metabolite (Substrate) | Phase II Reaction | Conjugating Agent | Resulting Metabolite | Enzyme Family |

|---|---|---|---|---|

| This compound | Glucuronidation | D-glucuronic acid | This compound β-D-glucuronide | UGTs |

| Episarsasapogenin | Glucuronidation | D-glucuronic acid | Episarsasapogenin β-D-glucuronide | UGTs |

Molecular Mechanisms of Biotransformation

The initial step in the metabolism of dietary saponins, which are the glycosylated forms of sapogenins, is hydrolysis. cabidigitallibrary.orgmdpi.com This reaction is catalyzed by saponin hydrolases or glycosidases, which can be of microbial origin (e.g., in the rumen of sheep) or endogenous to the organism. cabidigitallibrary.orgneptjournal.com These enzymes work by sequentially cleaving the sugar chains from the sapogenin aglycone. mdpi.comresearchgate.net For instance, enzymes such as α-rhamnosidase and β-glycosidase are key in removing specific sugar residues from the parent saponin molecule to release the free sapogenin, such as sarsasapogenin or smilagenin. neptjournal.commdpi.com

Once the aglycone is liberated, it undergoes Phase I metabolism, specifically epimerization at the C-3 position. researchgate.netcabidigitallibrary.org This is not a direct conversion but a two-step oxidation-reduction reaction. First, the 3β-hydroxyl group of the sapogenin is oxidized to a 3-keto intermediate (e.g., smilagenone or sarsasapogenone). researchgate.net Subsequently, this ketone is reduced to a 3α-hydroxyl group, yielding the 'epi' configuration, such as this compound or episarsasapogenin. researchgate.netcabidigitallibrary.org This conversion from the 3β- to the 3α-epimer is a critical step preceding conjugation. up.ac.za

The final stage is Phase II conjugation, which renders the molecule water-soluble for elimination. abdn.ac.uk The primary mechanism is glucuronidation, where UGT enzymes transfer a molecule of glucuronic acid from the activated co-substrate, UDP-glucuronic acid, to the 3α-hydroxyl group of the epi-sapogenin. longdom.orgup.ac.za This process results in the formation of stable glucuronide conjugates, such as this compound-β-D-glucuronide, which are then transported for biliary excretion. cabidigitallibrary.org

Modulation of Cellular and Molecular Processes

Preclinical and in vitro studies have explored the biological activities of this compound and its related sapogenins, revealing their potential to modulate various cellular and molecular pathways, particularly those relevant to neuroprotection.

While direct research on this compound is limited, studies on its isomer, smilagenin, and the related sapogenin, sarsasapogenin, provide significant insights into the potential neuroprotective mechanisms.

Smilagenin has been identified as a neurotrophic factor inducer. nih.gov It has been shown to increase the protein levels of striatal glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in animal models of Parkinson's disease. nih.gov In vitro studies using SH-SY5Y cells further demonstrated that smilagenin elevates the mRNA levels of both GDNF and BDNF by promoting the phosphorylation of CREB, an upstream transcription factor. nih.gov Similarly, sarsasapogenin has been observed to significantly increase BDNF levels in astrocytes. mdpi.com A synthetic derivative of sarsasapogenin, AA13, was also found to enhance the survival rate of primary neurons through an astrocyte-mediated increase in BDNF secretion. nih.gov This upregulation of neurotrophic factors is crucial for neuronal survival, growth, and differentiation. cureparkinsons.org.ukcureparkinsons.org.uk

Smilagenin has demonstrated the ability to reverse free radical neurotoxicity. nih.gov Specifically, it has been shown to counteract the neurotoxic effects of 1-methyl-4-phenylpyridimium (MPP+), a compound that induces oxidative stress in dopaminergic neurons. nih.gov Another sapogenin, sarsasapogenin, and its derivatives have also been investigated for their neuroprotective effects against oxidative injury. e-century.us For instance, the sarsasapogenin derivative AA13 was found to protect SH-SY5Y neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2). e-century.us This protective effect is partly attributed to the inhibition of the activation of MAPKs and NF-κB pathways, which are involved in oxidative stress-induced cell death. e-century.us

Research indicates that smilagenin can reverse the decrease in neuronal growth factors and dopamine (B1211576) receptors in the brain. nih.gov In a chronic mouse model of Parkinson's disease, smilagenin administration was found to slightly increase the levels of dopamine receptor D2R, which were downregulated by the neurotoxin MPTP. nih.gov Furthermore, smilagenin treatment significantly elevated the levels of the neurotrophic factors GDNF and BDNF in the striatum of these mice. nih.gov The regulation of dopamine D2 receptor expression has been linked to nerve growth factor (NGF) in other cell systems, suggesting a potential pathway for smilagenin's action. nih.gov

Preclinical work has shown that smilagenin is neuroprotective against damage induced by beta-amyloid (Aβ) and glutamate (B1630785), both of which are implicated in the pathology of Alzheimer's disease. nih.govnih.gov The accumulation of Aβ can lead to increased glutamate levels and excitotoxicity, contributing to neuronal degeneration. nih.gov In vitro studies have demonstrated that pretreatment with sarsasapogenin, smilagenin, episarsasapogenin, and this compound can reduce glutamate-induced damage to cortical neurons. google.com Sarsasapogenin and its derivative, ML4, have also been shown to possess anti-amyloidogenic properties by destroying preformed Aβ42 amyloid fibrils. preveda.sk

Studies in animal models suggest that related sapogenins can ameliorate cognitive impairments. mdpi.com For example, sarsasapogenin was found to improve learning and memory in a mouse model of cognitive impairment induced by scopolamine. nih.gov This improvement was associated with increased levels of BDNF and PSD95 in the brain. nih.gov In diabetic rats, sarsasapogenin treatment enhanced learning and memory and reduced neuronal loss in the hippocampus. mdpi.com Animal models are crucial tools for assessing cognitive deficits and the potential therapeutic effects of compounds like this compound. frontiersin.orgkoreascience.krmdpi.comd-nb.info

Interactive Data Tables

Table 1: Neuroprotective Effects of Related Sapogenins

| Compound | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Smilagenin | Chronic MPTP/probenecid mouse model | Improved locomotor ability, increased TH-positive neurons. | nih.gov |

| Smilagenin | MPP+-treated SH-SY5Y cells | Increased GDNF and BDNF mRNA levels via CREB phosphorylation. | nih.gov |

| Sarsasapogenin | Rat primary astrocytes | Increased cell viability and BDNF levels. | mdpi.comnih.gov |

| Sarsasapogenin-AA13 | H2O2-stimulated SH-SY5Y cells | Protected against oxidative injury, inhibited MAPK and NF-κB activation. | e-century.us |

| Sarsasapogenin | Aβ-induced neurotoxicity in PC12 cells | Inhibited key enzymes in Alzheimer's disease pathogenesis (AChE, BACE1, MAO-B). | mdpi.comresearchgate.net |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Smilagenin |

| Sarsasapogenin |

| Episarsasapogenin |

| 1-methyl-4-phenylpyridimium (MPP+) |

| Glial cell line-derived neurotrophic factor (GDNF) |

| Brain-derived neurotrophic factor (BDNF) |

| CREB |

| Sarsasapogenin-AA13 |

| Hydrogen peroxide (H2O2) |

| MAPKs |

| NF-κB |

| Dopamine |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| Nerve growth factor (NGF) |

| Beta-amyloid (Aβ) |

| Glutamate |

| Sarsasapogenin-ML4 |

| Scopolamine |

Protection Against Beta-Amyloid and Glutamate Damage

Anti-inflammatory Pathways (via related sapogenins/precursors)

The anti-inflammatory effects of this compound's related sapogenins have been attributed to their ability to modulate key signaling pathways and cellular responses involved in the inflammatory process.

Research has demonstrated that related sapogenins, particularly sarsasapogenin, can modulate the production of various cytokines, which are crucial signaling molecules in the immune system. In preclinical models, the oral administration of sarsasapogenin has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. Concurrently, it has been observed to increase the level of the anti-inflammatory cytokine IL-10. This shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state is a key aspect of its therapeutic potential. fiocruz.brfrontiersin.org Studies on macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, have further confirmed that sarsasapogenin and its precursor, timosaponin AIII, can inhibit the production of these pro-inflammatory cytokines. mdpi.com The balance between pro- and anti-inflammatory cytokines is critical in regulating the inflammatory response, and its dysregulation is implicated in numerous inflammatory conditions. fiocruz.brsmw.chmdpi.comnih.gov

Table 1: Modulation of Cytokines by Related Sapogenins

| Compound | Model | Pro-inflammatory Cytokines (Effect) | Anti-inflammatory Cytokines (Effect) | Reference |

| Sarsasapogenin | Mice with TNBS-induced colitis | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | ↑ IL-10 | |

| Sarsasapogenin | LPS-stimulated macrophages | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Not specified | |

| Timosaponin AIII | LPS-stimulated macrophages | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Not specified |

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov Research indicates that sarsasapogenin and its precursor, timosaponin AIII, potently inhibit the activation of NF-κB in LPS-stimulated macrophages. mdpi.comnih.gov This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent activation of the NF-κB complex. mdpi.comnih.gov By inhibiting the NF-κB pathway, these compounds can downregulate the expression of numerous pro-inflammatory genes, including those encoding for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, studies have shown that sarsasapogenin can inhibit the binding of LPS to Toll-like receptor 4 (TLR4), an upstream event that triggers NF-κB activation. mdpi.comnih.gov

An imbalance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells is implicated in the pathogenesis of various autoimmune and inflammatory diseases. dovepress.comresearchgate.netfrontiersin.orgnih.gov Preclinical studies have demonstrated that sarsasapogenin can help restore the balance between Th17 and Treg cells. mdpi.commonash.edu In a model of colitis, oral administration of sarsasapogenin suppressed the development of Th17 cells in the colonic tissue. mdpi.comnih.gov In vitro studies also showed that sarsasapogenin reduced the differentiation of splenic CD4+ T cells into Th17 cells. mdpi.comnih.gov By modulating this crucial immune cell balance, sarsasapogenin can mitigate inflammatory responses. scispace.com

Table 2: Investigated Anti-inflammatory Pathways of Related Sapogenins

| Pathway | Compound | Model System | Key Findings | Reference |

| NF-κB Signaling | Sarsasapogenin, Timosaponin AIII | LPS-stimulated macrophages | Potent inhibition of NF-κB activation and IκBα phosphorylation. | mdpi.comnih.gov |

| MAPK Signaling | Sarsasapogenin, Timosaponin AIII | LPS-stimulated macrophages | Suppression of MAPK activation. | mdpi.comnih.gov |

| Th17/Treg Balance | Sarsasapogenin | Mice with colitis, Splenic CD4+ T cells | Suppression of Th17 cell development. | mdpi.comnih.gov |

MAPK Activation Suppression

Antineoplastic Mechanisms (via related sapogenins/precursors)

In addition to anti-inflammatory effects, related sapogenins have been investigated for their potential as anticancer agents. The primary mechanism underlying their antineoplastic activity appears to be the induction of apoptosis in cancer cells.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Several studies have shown that sarsasapogenin and smilagenin can induce apoptosis in various cancer cell lines. nih.govnih.gov In vitro studies on HeLa cervical cancer cells revealed that sarsasapogenin induces apoptosis, as confirmed by Hoechst staining and Annexin V-FITC/PI double staining. The apoptotic mechanism involves perturbations in the mitochondrial membrane, leading to a deregulation of the Bax/Bcl-2 ratio, upregulation of cytochrome c, and subsequent activation of caspases. Furthermore, sarsasapogenin has been shown to provoke the generation of reactive oxygen species (ROS), which acts as an early event triggering endoplasmic reticulum (ER) stress and the mitochondrial apoptotic pathway. In human hepatoma HepG2 cells, sarsasapogenin has also been found to induce apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.comnih.gov Similarly, an extract of Smilax glabra, containing smilagenin, was shown to induce apoptosis in human hepatoma cell lines (HepG2 and Hep3B) through a mitochondria-caspase dependent pathway. nih.gov

Table 3: Apoptosis Induction by Related Sapogenins in Cancer Cell Lines

| Compound/Extract | Cell Line | Key Apoptotic Events | Reference |

| Sarsasapogenin | HeLa (cervical cancer) | Mitochondrial membrane perturbation, deregulation of Bax/Bcl-2, upregulation of cytochrome c, caspase activation, ROS generation, ER stress. | |

| Sarsasapogenin | HepG2 (human hepatoma) | Induction of apoptosis, G2/M cell cycle arrest. | mdpi.comnih.gov |

| Smilax glabra extract (containing Smilagenin) | HepG2 and Hep3B (human hepatoma) | Mitochondrial transmembrane depolarization, release of cytochrome c, activation of caspase-3. | nih.gov |

Cell Cycle Arrest

Direct preclinical studies focusing specifically on the effect of isolated this compound on cell cycle arrest are not extensively detailed in the available research. However, investigations into closely related steroidal sapogenins provide context for potential bioactivity. For instance, diosgenin, a well-known sapogenin precursor from which this compound can be metabolically derived in some biological systems, has been shown to inhibit the proliferation of certain cancer cell lines through the induction of cell cycle arrest at the G2/M phase. chcmj.ac.in Furthermore, synthetic analogs of solanidine, another steroidal alkaloid sharing structural similarities with sapogenins, have been reported to cause cell cycle arrest at the G2/M phase in HeLa cells. researchgate.net Extracts from Tribulus terrestris, which are known to be metabolized into this compound in ruminants, have also been noted to induce cell cycle arrest in preclinical models. fitoterapia.net These findings suggest that the broader class of steroidal sapogenins warrants investigation for cytostatic properties, though specific data on this compound remains limited.

Mitochondrial Reactive Oxygen Species (ROS) Generation

The direct impact of this compound on the generation of mitochondrial reactive oxygen species (ROS) is not a prominent subject in existing in vitro studies. Mitochondria are a primary source of endogenous ROS, where electrons leaking from the electron transport chain (ETC), particularly from complexes I and III, react with oxygen to form superoxide (B77818) radicals. mdpi.comresearchgate.net This process can be exacerbated by mitochondrial dysfunction. nih.govexplorationpub.com

While direct evidence for this compound is scarce, research on its precursor, diosgenin, indicates a potential link to oxidative processes. Studies have shown that diosgenin can induce autophagy in certain leukemia cells, a process that was accompanied by the generation of ROS. chcmj.ac.in This suggests that related sapogenins can modulate cellular redox status, but further investigation is required to determine if this compound itself promotes or mitigates mitochondrial ROS production.

Antidiabetic Effects (via related sapogenins/precursors)

While direct pharmacological studies on this compound's antidiabetic effects are limited, significant findings have been reported for its close structural relatives, particularly its C-25 epimer, smilagenin. In animal models using mice with a mutant diabetes gene (db), both smilagenin and sarsasapogenin demonstrated the ability to lower blood sugar levels and reverse diabetes-associated weight gain. wikipedia.org The biological activity in these studies appeared specific to the 5β-configuration of the steroid nucleus, as tigogenin (the 5α-epimer of smilagenin) showed no such effect. wikipedia.org Additionally, fenugreek seeds, which contain various sapogenins including smilagenin, have been shown to produce dose-dependent reductions in blood glucose levels in diabetic rats. njppp.com

Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

A key therapeutic strategy for managing postprandial hyperglycemia in diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. scielo.br While data for pure this compound is not specified, studies on its parent saponins and related sapogenin-rich extracts demonstrate significant inhibitory activity against these enzymes, suggesting a potential mechanism for the antidiabetic effects observed in related compounds.

Saponin-rich extracts from various plants have shown potent inhibition of both α-amylase and α-glucosidase. For example, extracts from Pouteria cambodiana bark demonstrated strong, dose-dependent inhibition of α-glucosidase. mdpi.comnih.gov Notably, the non-hydrolysed saponin extracts often show stronger inhibition than the hydrolysed sapogenin-rich extracts, as seen in the case of P. cambodiana where the saponin extract had a much lower IC50 value for α-glucosidase inhibition compared to the sapogenin extract. mdpi.comnih.govresearchgate.net Similarly, specific saponins isolated from Eleocharis dulcis and Polyscias fruticosa have been identified as potent inhibitors of these enzymes, in some cases exceeding the efficacy of the standard drug acarbose. scielo.brrsc.orgrsc.org

Table 1: In Vitro Inhibitory Activity of Related Saponins/Sapogenins against α-Glucosidase and α-Amylase This table is interactive. You can sort and filter the data.

| Compound/Extract | Source Organism | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| Saponin-rich Extract | Pouteria cambodiana | α-Glucosidase | 0.10 mg/mL | mdpi.com, nih.gov |

| Sapogenin-rich Extract | Pouteria cambodiana | α-Glucosidase | 2.98 mg/mL | mdpi.com, nih.gov |

| Acarbose (Reference) | - | α-Glucosidase | >1.00 mg/mL | mdpi.com |

| Daucosterol | Eleocharis dulcis | α-Glucosidase | 5.67 mg/L | rsc.org |

| Stigmasterol glucoside | Eleocharis dulcis | α-Glucosidase | 7.68 mg/L | rsc.org |

| Saponin PFS | Polyscias fruticosa | α-Amylase | 27.1 µg/mL | scielo.br |

| Saponin PFS | Polyscias fruticosa | α-Glucosidase | 440.5 µg/mL | scielo.br |

| Araloside A | Panax bipinnatifidus | α-Amylase | 781.46 µg/mL | researchgate.net |

Interactions with Host Physiology (Animal Models)

Ruminant Metabolism and Rumen Modulation

In ruminants such as sheep, this compound is a significant metabolite derived from the consumption of plants containing certain steroidal saponins. cabidigitallibrary.org When saponins from plants like Yucca schidigera or Tribulus terrestris enter the rumen, they are rapidly hydrolyzed by rumen microorganisms. cabidigitallibrary.orgcabidigitallibrary.org This process cleaves the sugar moieties from the saponin, releasing the parent sapogenin (aglycone), such as smilagenin or diosgenin. cabidigitallibrary.orgcambridge.org

Subsequently, a portion of these free sapogenins undergoes microbially-driven oxidation and reduction reactions at the C-3 position within the rumen, leading to the formation of their epimers. cabidigitallibrary.org Specifically, smilagenin is converted to this compound. cabidigitallibrary.org Studies on sheep have confirmed that this compound is a notable component of the free sapogenins found in the rumen contents following the administration of saponin-containing extracts. up.ac.za This epimerization process appears to be primarily the work of rumen microbes, as it is arrested once the sapogenins move to the more acidic environments of the omasum and abomasum. cabidigitallibrary.org

Effects on Ruminal Ammonia (B1221849) Concentrations

Saponins, the precursors to this compound, have been observed to influence ruminal ammonia concentrations. In the rumen, saponins can be hydrolyzed to their sapogenin forms, including this compound. nih.govnih.gov This process can be followed by oxidation and reduction reactions, leading to the formation of various metabolites. cambridge.orgmsu.edu

The primary mechanism by which saponins are thought to reduce ruminal ammonia is through the inhibition of protozoa. cambridge.orgcabidigitallibrary.org Ruminal protozoa contribute significantly to ammonia production by breaking down both bacterial and dietary proteins. researchgate.net By suppressing protozoal populations, saponins can lead to a decrease in the degradation of bacterial protein, thereby reducing the concentration of ammonia in the rumen. cabidigitallibrary.orgresearchgate.net This can, in turn, increase the efficiency of microbial protein synthesis and the flow of protein to the duodenum. cambridge.org Studies have shown that the administration of saponins can effectively decrease ruminal ammonia nitrogen concentrations in goats. cambridge.org

| Research Finding | Organism/System | Effect | Reference |

| Saponins undergo hydrolysis to free sapogenins (including this compound) in the rumen. | Ruminants | Metabolic Transformation | nih.govnih.gov |

| Saponin administration can decrease ruminal ammonia concentrations. | Goats | Reduction of Ammonia | cambridge.org |

| Saponins inhibit ruminal protozoa, reducing protein degradation and ammonia production. | Ruminants | Anti-protozoal Activity | cambridge.orgcabidigitallibrary.orgresearchgate.net |

Anthelmintic Activity (via saponin precursors)

While this compound itself is not directly cited for anthelmintic properties, its saponin precursors exhibit notable activity against parasitic organisms.

Saponins, as a class of compounds, demonstrate anthelmintic effects primarily by causing damage to the cell membranes of parasites. researchgate.netcabidigitallibrary.orgmdpi.com Their amphipathic nature allows them to interact with components of the cell membrane, such as sterols, proteins, and phospholipids. cambridge.org This interaction leads to the formation of complexes that disrupt membrane integrity, increasing its permeability. mdpi.comcambridge.org The resulting loss of cellular contents and influx of external substances can cause vacuolization, disintegration of the parasite's integument, and ultimately, cell lysis and death. researchgate.netcabidigitallibrary.orgmdpi.com This mechanism of action has been observed to be effective against various stages of the nematode life cycle. mdpi.com

| Mechanism | Effect on Parasite | Saponin Type | Reference |

| Interaction with cell membrane components | Increased membrane permeability, vacuolization, disintegration of integument | Steroidal and Triterpenoid | researchgate.netcabidigitallibrary.orgmdpi.comcambridge.org |

| Disruption of membrane functionality | Cell lysis and death | General Saponins | mdpi.com |

Hepatogenous Photosensitization Syndromes

This compound is a key compound implicated in hepatogenous photosensitization syndromes in ruminants. This condition arises from liver damage that impairs the excretion of phylloerythrin, a photodynamic metabolite of chlorophyll. acs.org

In the liver, this compound is conjugated with glucuronic acid to form this compound β-D-glucuronide. up.ac.zanih.gov This conjugate can then bind with calcium to form insoluble salts. up.ac.zaacs.org These salts precipitate and form crystalloid material within the bile ducts. up.ac.zascu.ac.ir The accumulation of these crystals can lead to biliary obstruction, impeding the flow of bile. acs.orgup.ac.zascu.ac.ir This obstruction is a primary factor in the development of the associated liver injury. nih.govmsdmanuals.comnih.gov The blockage of the bile ducts prevents the normal excretion of phylloerythrin in the bile, causing it to accumulate in the bloodstream and leading to photosensitization. acs.orgscispace.com

| Compound | Process | Consequence | Reference |

| This compound | Conjugation with glucuronic acid in the liver | Formation of this compound β-D-glucuronide | up.ac.zanih.gov |

| This compound β-D-glucuronide | Binds with calcium | Formation of insoluble calcium salts | up.ac.zaacs.org |

| Calcium salt of this compound β-D-glucuronide | Precipitation in bile ducts | Biliary obstruction and liver injury | acs.orgup.ac.zascu.ac.ir |

Hepatogenous photosensitization involving this compound is frequently linked to the ingestion of certain plant species by ruminants. waikato.ac.nz Plants from the genera Brachiaria, Panicum, and Tribulus are particularly noted for containing steroidal saponins that are metabolized to this compound in the rumen. scu.ac.irscispace.comwaikato.ac.nzmdpi.comcabidigitallibrary.org

Brachiaria species , such as Brachiaria decumbens, are known to cause toxicity in grazing animals, leading to photosensitization. mdpi.comcurtin.edu.auresearchgate.net The toxic principle is attributed to steroidal saponins which, upon ingestion, are converted to this compound and other sapogenins. nih.govscispace.com

Panicum species , including Panicum dichotomiflorum and Panicum schinzii, have also been responsible for outbreaks of photosensitization in sheep. acs.orgscielo.brnih.gov The toxicosis is characterized by the formation of this compound glucuronide crystals in the bile ducts. acs.orgacs.org

Tribulus terrestris is another plant associated with this form of toxicosis, often referred to as "geeldikkop" in sheep. scu.ac.irscispace.com The consumption of this plant leads to the metabolism of its steroidal saponins into this compound and episarsasapogenin, which then form the problematic biliary crystals. up.ac.zascu.ac.irscispace.com

| Plant Genus | Associated Condition | Key Metabolite | Reference |

| Brachiaria | Hepatogenous photosensitization | This compound | nih.govmdpi.comcurtin.edu.auresearchgate.netscispace.com |

| Panicum | Hepatogenous photosensitization | This compound | acs.orgscielo.brnih.govacs.org |

| Tribulus | Geeldikkop (hepatogenous photosensitization) | This compound, Episarsasapogenin | up.ac.zascu.ac.irscispace.com |

Chemical Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes, including semi-synthesis from more abundant natural precursors and stereospecific reduction methods. Diosgenin, a widely available steroidal sapogenin, often serves as a starting material for many steroidal compounds, including those structurally related to this compound. scielo.brresearchgate.netresearchgate.netnih.gov

One documented method for producing this compound involves the catalytic hydrogenation of diosgenone, which is the 3-keto derivative of diosgenin. This is followed by the reduction of the resulting 3-keto, 5β-H-steroidal sapogenin intermediate using an organoaluminohydride to yield this compound. google.com A stereospecific synthesis for 3β-hydroxy-5β-H-steroidal sapogenins like this compound has also been described, which involves the reduction of a 3-keto, 5β-H-steroid sapogenin with a sterically hindered organoborane reagent. google.com

Furthermore, this compound itself serves as a crucial starting material for the synthesis of more complex derivatives. For instance, (22R)- and (22S)-27-norspirosolane alkaloids have been synthesized from this compound. figshare.comresearchgate.netacs.org This transformation is achieved by first converting this compound into a dinorcholanic lactone. This intermediate then reacts with 4-chlorobutyllithium, followed by a chloride substitution with an azide (B81097) group, and finally, a reductive N-cyclization under Staudinger conditions to yield the target alkaloids. researchgate.netacs.org

Interestingly, metabolic pathways in animals can also lead to the formation of this compound. In sheep, ingested plant saponins such as sarsasapogenin and smilagenin glycosides are first hydrolyzed to their parent sapogenins in the rumen. researchgate.net These are then oxidized at the C-3 position and subsequently reduced to form the epi-analogues, including this compound. researchgate.netresearchgate.net

Structure-Activity Relationship Studies of Steroidal Sapogenins

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgwikipedia.org For steroidal sapogenins, these studies have revealed key structural features that are critical for their biological effects, such as anticancer and anti-inflammatory activities. nih.govresearchgate.net

The Aglycone Structure: The steroidal core itself is a primary determinant of activity. The presence of heteroatoms like nitrogen or oxygen within the steroidal rings can enhance antiproliferative activity. acs.org

The Spirostanol Moiety: The intact spiroketal side chain (rings E and F) is often crucial for cytotoxicity. exp-oncology.com.ua

Sugar Moieties: For the corresponding saponins (glycosides of sapogenins), the number, type, and linkage of sugar chains attached to the aglycone profoundly influence their biological profiles. nih.govexp-oncology.com.uajst.go.jp For example, the 3-O-glycoside structure is often important for anticancer activity. exp-oncology.com.ua The presence of L-rhamnose units may facilitate cellular uptake. scispace.com

These SAR insights allow medicinal chemists to rationally design and modify the this compound structure to enhance desired biological activities while potentially reducing unwanted side effects. gardp.orgwikipedia.org

Design and Synthesis of Novel this compound Analogues

Leveraging SAR data, researchers have designed and synthesized a variety of novel analogues based on the this compound and related spirostan (B1235563) scaffolds. The goal is often to create compounds with improved potency, selectivity, and drug-like properties. nih.gov

A prominent example is the synthesis of nitrogen-containing analogues, or steroidal alkaloids, from this compound. figshare.comresearchgate.netacs.org The introduction of a nitrogen atom into the steroidal framework, creating compounds like 27-norspirosolane alkaloids, significantly alters the molecule's chemical properties and biological activity. acs.org A direct amination of the EF spiroketal in steroidal sapogenins represents an efficient strategy for synthesizing such alkaloids. researchgate.net

Other strategies for creating novel analogues, demonstrated with the closely related diosgenin, include:

Ring Modification: The synthesis of azasteroids by modifying the A and B rings of diosgenin has been reported. lookchem.com

Conjugation: Diosgenin has been conjugated with other molecules, such as indole, to create hybrid compounds with potential dual-functional neuroprotective activity. lookchem.com

Click Chemistry: Triazole-based spirostan saponin analogues have been created using "click" synthesis, a method known for its high efficiency and reliability. jst.go.jp

Glycosylation Strategies: Linear glycosylation techniques have been employed to synthesize novel saponins with specific modifications to both the sugar chains and the steroidal core. scispace.com

Biological Evaluation of Modified Structures in Preclinical Models

The synthetic derivatives and analogues of this compound and related sapogenins are evaluated in various preclinical models, including cell cultures and animal studies, to determine their biological effects. These studies have explored a range of potential therapeutic activities.

Anticancer and Antiproliferative Activity: Many steroidal saponin derivatives have demonstrated significant anticancer properties. nih.govacs.org For instance, azasteroids derived from diosgenin showed antiproliferative effects against cervical (HeLa), colon (HCT-15), and triple-negative breast cancer (MDA-MB-231) cell lines. lookchem.com The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govacs.org Synthetic analogues of diosgenyl saponins have also been assessed for their anticancer activity. jst.go.jp

Anti-inflammatory Activity: Steroidal saponins and sapogenins are recognized for their anti-inflammatory potential. researchgate.net Newly isolated steroidal saponins from Gnetum formosum were evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide-stimulated macrophage cells. mdpi.com One of the compounds showed potent inhibitory activity, comparable to the anti-inflammatory drug dexamethasone. mdpi.com

Neuroprotective Activity: The potential of these compounds in the context of neurodegenerative diseases has also been investigated. Diosgenin-indole derivatives, for example, were evaluated for their ability to protect cells from damage induced by neurotoxic agents like hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA), and amyloid-beta (Aβ1-42), which are relevant to conditions such as Alzheimer's disease. lookchem.com

The table below summarizes the preclinical biological evaluation of selected steroidal sapogenin derivatives.

| Derivative Class | Preclinical Model | Biological Activity Investigated | Key Findings | Reference(s) |

| Azasteroids | HeLa, HCT-15, MDA-MB-231 cancer cell lines | Antiproliferative | Showed activity against cervical, colon, and breast cancer cells. | lookchem.com |

| Diosgenin-indole derivatives | Cellular models of neurotoxicity | Neuroprotection | Protected against cellular damage induced by H2O2, 6-OHDA, and Aβ1-42. | lookchem.com |

| Gnetumosides (Steroidal Saponins) | Murine macrophage cells (RAW 264.7) | Anti-inflammatory | Inhibited lipopolysaccharide-stimulated nitric oxide (NO) production. | mdpi.com |

| Rhizoma Paridis Saponins | LA795 lung adenocarcinoma cells; Tumor-bearing mice | Anticancer | Inhibited cancer cell growth in vitro and tumor growth in vivo. | exp-oncology.com.ua |

Biological Activity

Research has indicated that epismilagenin and related steroidal sapogenins possess a range of biological activities. These include anti-inflammatory, antioxidant, and cytotoxic effects against certain cancer cell lines. ontosight.ai They have also been shown to influence cardiovascular health by affecting lipid metabolism. ontosight.ai Much of the research on the biological effects of this compound is in the context of its formation from the metabolism of other ingested plant saponins (B1172615), particularly in ruminants. up.ac.zanih.gov The accumulation of insoluble salts of this compound glucuronides in the bile ducts has been linked to hepatogenous photosensitization in livestock. acs.org

Table of Compounds

Methodological Considerations and Research Challenges

Analytical Method Validation for Epismilagenin and its Metabolites

The accurate quantification of this compound and its metabolites in various biological and plant matrices is fundamental to any pharmacological or toxicological study. The process of analytical method validation ensures that the chosen method is reliable, reproducible, and suitable for its intended purpose. rfppl.co.inchemrj.org

Key parameters for validation include accuracy, precision, selectivity, sensitivity, linearity, and stability. rfppl.co.in For a compound like this compound, which may be present in complex mixtures such as plant extracts or biological fluids, achieving high selectivity and sensitivity is particularly challenging. Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are powerful tools for this purpose. rfppl.co.ininnovareacademics.in Techniques like HPLC-MS/MS provide the necessary specificity and low detection limits to accurately measure this compound and its metabolites, such as its glucuronide conjugates. rfppl.co.inresearchgate.net

The validation process involves several key steps:

Accuracy: This is determined by recovery experiments, where a known amount of pure this compound is added to a sample matrix and the percentage recovered by the analytical method is calculated. chemrj.org

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). chemrj.org

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. rfppl.co.in This is crucial when analyzing complex plant extracts or biological samples containing numerous other related compounds.

Linearity and Range: This establishes that the method's response is directly proportional to the concentration of the analyte over a specific range. chemrj.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. rfppl.co.in

Stability: This assesses the chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

The development and validation of such methods are essential for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of this compound. rfppl.co.in

Standardization of Plant Extracts Containing this compound Precursors

This compound is often formed in the rumen of animals through the hydrolysis and subsequent epimerization of steroidal saponins (B1172615) found in various plants, such as those from the Tribulus, Smilax, and Asparagus genera. up.ac.zanih.govnih.gov A significant challenge in researching the biological effects of these plants is the inherent variability in the chemical composition of their extracts. nih.govmdpi.com

The concentration of precursor saponins like dioscin (B1662501) can vary considerably depending on factors such as the plant's geographical origin, harvesting time, and the specific part of the plant used. nih.govresearchgate.net This variability makes it difficult to ensure consistent and reproducible therapeutic or toxic effects in experimental studies. mdpi.comfrontiersin.org

Therefore, standardization of these plant extracts is a critical step. mdpi.comnih.gov Standardization involves adjusting the herbal drug formulation to a defined content of a constituent or a group of constituents with known therapeutic activity. wjpmr.com This is typically achieved through:

Phytochemical Profiling: Techniques like HPLC and Thin-Layer Chromatography (TLC) are used to create a "fingerprint" of the extract, identifying and quantifying the major chemical constituents, including the saponin (B1150181) precursors of this compound. researchgate.netnih.gov

Marker Compound Analysis: A specific compound, such as a major saponin, is chosen as a marker for standardization. The extract is then processed to ensure a consistent concentration of this marker in every batch.

The World Health Organization (WHO) has provided guidelines for the quality control of herbal drugs, which include a comprehensive set of tests for standardization. researchgate.netnih.gov Adhering to these guidelines is crucial for obtaining reliable and comparable results in preclinical and clinical research. healthinformaticsjournal.com

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Chemical Complexity | Plant extracts are complex mixtures of numerous compounds, making it difficult to isolate and quantify the active principles. frontiersin.org | Advanced analytical techniques like UHPLC-QToF-MS/MS for detailed chemical fingerprinting. mdpi.com |

| Natural Variability | The concentration of active compounds varies with genetics, environmental conditions, and harvesting practices. nih.govmdpi.com | Use of standardized extracts with a defined concentration of marker compounds. wjpmr.com Implementation of Good Agricultural and Collection Practices (GACP). |

| Lack of Reference Standards | Pure reference compounds for many phytochemicals are often not commercially available, hindering accurate quantification. | Isolation and characterization of reference standards from the plant material itself. |

Elucidation of Precise Molecular Mechanisms

While some biological effects of this compound and its precursors have been observed, the precise molecular mechanisms underlying these actions are often not fully understood. nih.govresearchgate.netmdpi.com For instance, in the case of geeldikkop, it is known that this compound glucuronides precipitate in the bile ducts, but the exact cellular and molecular interactions leading to this are still under investigation. up.ac.za

Unraveling these mechanisms requires a multi-faceted approach, combining in vitro and in vivo studies with advanced molecular biology techniques. Key areas of investigation include:

Receptor Binding Studies: Identifying specific cellular receptors or proteins that this compound interacts with. Molecular docking studies can provide initial insights into potential binding targets. nih.gov

Enzyme Inhibition Assays: Determining if this compound or its metabolites inhibit the activity of key enzymes involved in various physiological pathways.

Gene and Protein Expression Analysis: Investigating how this compound affects the expression of genes and proteins involved in processes like inflammation, cell proliferation, and apoptosis.

Signal Transduction Pathway Analysis: Mapping the specific signaling cascades that are activated or inhibited by this compound.

A significant challenge is that many studies have focused on the effects of crude plant extracts rather than the isolated compound. mdpi.com This makes it difficult to attribute a specific effect to this compound alone, as other compounds in the extract could be contributing to the observed activity. mdpi.com Future research should prioritize the use of purified this compound to delineate its specific molecular targets and mechanisms of action.

Limitations of Current In Vitro and Preclinical Models in Predicting Broader Biological Effects

In vitro (cell-based) and preclinical (animal) models are indispensable tools in the early stages of drug discovery and toxicological research. researchgate.netresearchgate.net However, these models have inherent limitations and may not always accurately predict the broader biological effects of a compound like this compound in humans. nih.gov

Limitations of In Vitro Models:

Lack of Physiological Context: Cell cultures lack the complex interactions between different cell types, tissues, and organs that occur in a whole organism. nih.gov This can lead to misleading results, as the response of isolated cells may not reflect the response in a living system.

Metabolic Differences: Cultured cells may not have the same metabolic capabilities as the liver and other organs responsible for drug metabolism in vivo. nih.gov For this compound, which is a metabolite itself, this is a particularly important consideration.

High Doses: Often, the concentrations of a compound used in in vitro studies are much higher than what can be achieved in the body, which can lead to non-specific effects. nih.gov

Limitations of Preclinical Models:

Species Differences: The metabolism, physiology, and genetics of laboratory animals can differ significantly from those of humans. embrapa.br This can lead to differences in the pharmacokinetic and pharmacodynamic profiles of a compound. For example, the ruminal metabolism that produces this compound in sheep is absent in humans. up.ac.za

Disease Modeling: Animal models of human diseases may not fully replicate the complexity of the human condition, limiting the translational relevance of the findings.

Long-Term Effects: Preclinical studies are often of short duration and may not be able to detect long-term toxicities or chronic effects. cambridge.org

| Model Type | Key Limitations | Relevance to this compound Research |

|---|---|---|

| In Vitro (Cell Culture) | Lack of systemic metabolism, absence of tissue-level interactions, often require high, non-physiological concentrations. nih.govnih.gov | May not accurately reflect the formation of this compound glucuronide and its subsequent precipitation in the biliary system. |

| Preclinical (Animal Models) | Species-specific differences in metabolism (e.g., rumen), pharmacokinetics, and toxicology. up.ac.zaembrapa.br Long-term effects may not be captured. cambridge.org | Effects observed in ruminants (e.g., photosensitization) may not be directly translatable to non-ruminant species or humans. |

Overcoming these limitations requires a cautious interpretation of data from in vitro and preclinical studies and a move towards more sophisticated models, such as humanized animal models or organ-on-a-chip technologies, where appropriate. Ultimately, well-designed clinical trials are necessary to confirm the biological effects of this compound in humans. researchgate.net

Future Directions in Epismilagenin Research

Advanced Mechanistic Investigations (e.g., identification of specific molecular targets and signaling pathways)